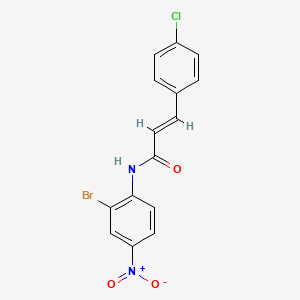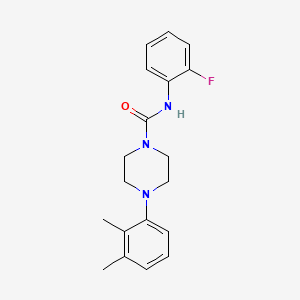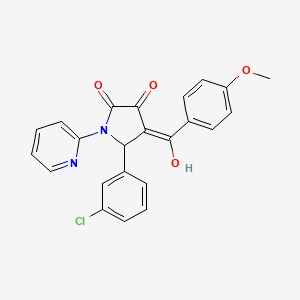
N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide, also known as BNPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of acrylamides, which are widely used in organic synthesis and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide is not fully understood. However, it is believed that N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide inhibits the activity of certain enzymes that are involved in cell proliferation and survival. It also disrupts the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects
N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. It also disrupts the cell membrane of bacteria, leading to their death. N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide has also been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide in lab experiments is that it is relatively easy to synthesize and purify. It also has a high potency, which means that small amounts of the compound can be used in experiments. However, one of the limitations of using N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide. One direction is to investigate its potential applications in other fields, such as neuroscience and immunology. Another direction is to optimize the synthesis method to yield even higher purity N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide. Finally, further research is needed to fully understand the mechanism of action of N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide and its potential side effects.
Métodos De Síntesis
The synthesis of N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This is then reacted with 2-bromo-4-nitroaniline to form the intermediate product, N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acryloyl chloride. Finally, the acryloyl chloride is reacted with ammonia to form N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide. This synthesis method has been optimized to yield high purity N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing apoptosis, which is the programmed cell death of cancer cells. N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide also inhibits the activity of certain enzymes that are involved in cancer cell proliferation.
Another potential application of N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide is in the field of antimicrobial research. N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria. It does so by disrupting the bacterial cell membrane and inhibiting the activity of certain enzymes that are essential for bacterial growth.
Propiedades
IUPAC Name |
(E)-N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O3/c16-13-9-12(19(21)22)6-7-14(13)18-15(20)8-3-10-1-4-11(17)5-2-10/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYBGVNLZDNYMP-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5314591.png)
![ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B5314606.png)
![4-benzyl-3-ethyl-1-[(3-hydroxypyridin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5314608.png)

![5-isopropyl-N,2-dimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5314617.png)
![N-[(5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5314622.png)
![N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314650.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5314656.png)
![N,N-diethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5314669.png)


![1-({5-[(3-acetylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N-methylpyrrolidine-3-carboxamide](/img/structure/B5314686.png)
![3-methyl-7-{[2-(3-pyridinyl)-1,3-thiazol-4-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5314687.png)